molecular formula C10H11NO4 B13720718 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13720718
M. Wt: 209.20 g/mol
InChI Key: KGSLEFZRMVFRLE-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is a heterocyclic compound that features a benzoxazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an amine and a suitable oxidizing agent to form the oxazine ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as 2,4-dimethoxybenzaldehyde.

    Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated benzoxazines.

Scientific Research Applications

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing bioactive molecules with potential therapeutic effects.

    Materials Science: Incorporated into polymers and resins to enhance thermal stability and mechanical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethoxy-1H-benzo[d][1,3]oxazine-2(4H)-one: A closely related compound with similar structural features.

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of benzoxazine derivatives.

    1,3-Benzoxazine: A simpler benzoxazine compound used in various applications.

Uniqueness

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5,7-dimethoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO4/c1-13-6-3-8-7(9(4-6)14-2)5-15-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

KGSLEFZRMVFRLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(COC(=O)N2)C(=C1)OC

Origin of Product

United States

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